molecular formula C20H30N2O6S B3969158 4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid

4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid

Cat. No.: B3969158
M. Wt: 426.5 g/mol
InChI Key: XJMZQHMQWVCTQR-UHFFFAOYSA-N
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Description

4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid is a complex organic compound that features a piperidine core structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenylsulfonyl chloride with piperidine derivatives under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic effects and its role in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine core structure allows for binding to various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Properties

IUPAC Name

4-methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S.C2H2O4/c1-15-3-5-18(6-4-15)23(21,22)20-13-9-17(10-14-20)19-11-7-16(2)8-12-19;3-1(4)2(5)6/h3-6,16-17H,7-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMZQHMQWVCTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]piperidine;oxalic acid

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